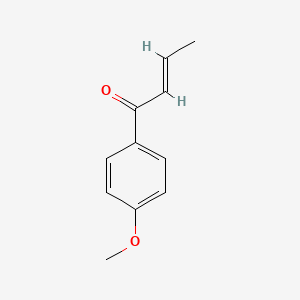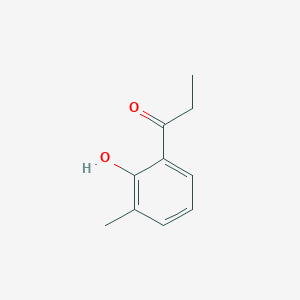
1,3-Dibenzylimidazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzylimidazolidine-2-thione is an organic compound with the molecular formula C17H18N2S It belongs to the class of imidazolidine derivatives, which are known for their diverse chemical and biological properties The compound features a five-membered imidazolidine ring with a thione group at the 2-position and two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dibenzylurea with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
1,3-Dibenzylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding imidazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Benzyl-substituted imidazolidine-2-thione derivatives.
科学研究应用
作用机制
The mechanism of action of 1,3-dibenzylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to reduced synthesis of target molecules such as thyroid hormones.
相似化合物的比较
Similar Compounds
1,3-Dibenzyl-1H-imidazole-2-thione: Similar structure but with an aromatic imidazole ring instead of an aliphatic imidazolidine ring.
1,3-Benzimidazolidine-2-thione: Contains a benzimidazole ring, which imparts different chemical properties and reactivity.
1,3-Imidazoline-2-thione:
Uniqueness
1,3-Dibenzylimidazolidine-2-thione is unique due to its specific combination of a thione group and two benzyl groups attached to an imidazolidine ring. This structure provides distinct reactivity and potential for forming various derivatives and metal complexes, making it valuable in both research and industrial applications .
属性
| 67173-98-2 | |
分子式 |
C17H18N2S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1,3-dibenzylimidazolidine-2-thione |
InChI |
InChI=1S/C17H18N2S/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
LORJYFSOIBSBAA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)

![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)

![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12002921.png)

![[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12002931.png)
![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)
